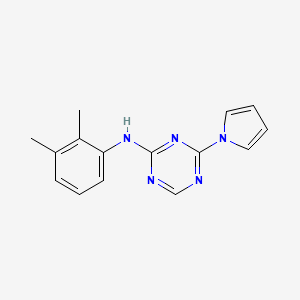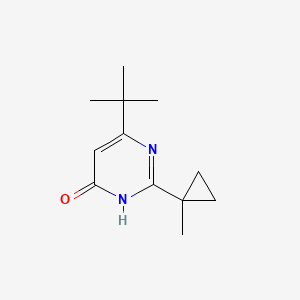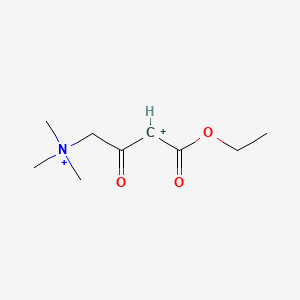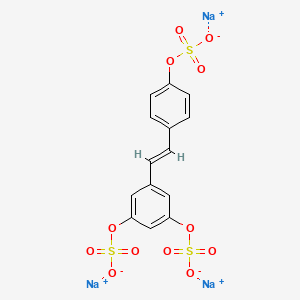
6-Deoxyfagomine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Deoxyfagomine Hydrochloride is a salt derivative of 6-Deoxyfagomine. It is a biochemical compound with the molecular formula C6H13NO2•HCl and a molecular weight of 167.63. This compound is primarily used in proteomics research and has various applications in scientific studies .
Métodos De Preparación
6-Deoxyfagomine Hydrochloride is synthesized from D-lyxose through a series of regioselective and diastereoselective reactions. The synthetic route involves:
Amintion: Introduction of an amino group.
Hydroboration-oxidation: Addition of borane followed by oxidation.
Appel reaction: Conversion of alcohols to alkyl halides using triphenylphosphine and carbon tetrachloride.
Análisis De Reacciones Químicas
6-Deoxyfagomine Hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
6-Deoxyfagomine Hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of metabolic disorders.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 6-Deoxyfagomine Hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, thereby affecting metabolic processes. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes involved in carbohydrate metabolism .
Comparación Con Compuestos Similares
6-Deoxyfagomine Hydrochloride can be compared with other similar compounds, such as:
Fagomine: A related compound with similar biological activities.
1-Deoxynojirimycin: Another piperidine derivative with enzyme inhibitory properties.
2,5-Dideoxy-2,5-imino-D-mannitol: A compound with similar structural features and biological activities.
The uniqueness of this compound lies in its specific regioselective and diastereoselective synthesis, as well as its distinct enzyme inhibitory properties .
Propiedades
Fórmula molecular |
C6H14ClNO2 |
|---|---|
Peso molecular |
167.63 g/mol |
Nombre IUPAC |
(2R,3R,4R)-2-methylpiperidine-3,4-diol;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c1-4-6(9)5(8)2-3-7-4;/h4-9H,2-3H2,1H3;1H/t4-,5-,6-;/m1./s1 |
Clave InChI |
HZAXZUKBYXPSBJ-RWOHWRPJSA-N |
SMILES isomérico |
C[C@@H]1[C@H]([C@@H](CCN1)O)O.Cl |
SMILES canónico |
CC1C(C(CCN1)O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1R,3r,5S)-8-(1H-Indole-3-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl 1H-indole-3-carboxylate](/img/structure/B13861071.png)









![[2-[(2-Bromophenyl)methoxy]phenyl]methanol](/img/structure/B13861139.png)
